molecular formula C17H15N3O B4719089 2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile

2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile

Cat. No.: B4719089
M. Wt: 277.32 g/mol
InChI Key: XRFKXPZAHWEGNG-UHFFFAOYSA-N
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Description

2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The structure of this compound consists of a benzimidazole ring attached to a propoxy group, which is further connected to a benzonitrile moiety.

Properties

IUPAC Name

2-[3-(benzimidazol-1-yl)propoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-12-14-6-1-4-9-17(14)21-11-5-10-20-13-19-15-7-2-3-8-16(15)20/h1-4,6-9,13H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFKXPZAHWEGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzimidazole derivatives with different functional groups .

Scientific Research Applications

2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile involves its interaction with various molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth . In antimicrobial applications, it can disrupt the function of bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile can be compared with other benzimidazole derivatives, such as:

What sets this compound apart is its unique combination of the benzimidazole ring with the propoxy and benzonitrile groups, which imparts distinct chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(Benzimidazol-1-yl)propoxy]benzonitrile
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